molecular formula C₂₃H₃₄O₆ B123589 11,17-Dihydroxy-3,20-dioxopregnan-21-yl acetate CAS No. 4004-68-6

11,17-Dihydroxy-3,20-dioxopregnan-21-yl acetate

Cat. No.: B123589
CAS No.: 4004-68-6
M. Wt: 406.5 g/mol
InChI Key: BWCPGWRDUCWIIR-UHFFFAOYSA-N
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Description

11,17-Dihydroxy-3,20-dioxopregnan-21-yl acetate, commonly abbreviated as 3,20-P, is a steroid hormone found in the human body. It is a naturally occurring metabolite of progesterone, and is produced by the action of the enzyme 3β-hydroxysteroid dehydrogenase (3β-HSD) on progesterone. 3,20-P plays a major role in the regulation of several physiological processes, including the regulation of reproductive functions, the regulation of the immune system, and the regulation of the metabolism.

Scientific Research Applications

Neurosteroid Applications in Epilepsy

Neurosteroids like allopregnanolone and allotetrahydrodeoxycorticosterone, which have structures related to 11,17-Dihydroxy-3,20-dioxopregnan-21-yl acetate, show promising potential in seizure disorders. These neurosteroids are positive modulators of GABA-A receptors and potentiate synaptic GABA-A receptor function. They have broad-spectrum anticonvulsant properties and have shown seizure protection in various animal models without causing tolerance during chronic administration. There's compelling evidence that neurosteroids may also possess antiepileptogenic properties, making them potential candidates for epilepsy treatment (Reddy, 2011).

Therapeutic Potential in Stress-Related Diseases

Allopregnanolone and its precursors, like pregnenolone and progesterone, share similar actions and have therapeutic potential for various stress-related diseases, including PTSD, depression, AUDs, and seizure disorders. They modulate GABA-A receptors, corticotropin-releasing factor (CRF), and pro-inflammatory signaling, highlighting their crucial role in both the prevention and treatment of stress-related diseases. However, more clinical studies are needed to fully understand their effects and potential applications (Boero, Porcu, & Morrow, 2019).

Role in Prostate Cancer Treatment

Abiraterone acetate, a derivative of this compound, is a selective inhibitor of cytochrome P450 (CYP) 17, crucial for androgen biosynthesis. Androgen receptor signaling is pivotal in the progression from primary to metastatic prostate cancer. Abiraterone acetate has shown significant benefits in prolonging overall survival and radiographic progression-free survival in metastatic castration-resistant prostate cancer (CRPC) and is considered a valuable treatment option (Hoy, 2013).

Impact on Environmental Toxicity and Aquatic Vertebrates

Some metabolites of acetates like 17β-trenbolone have been found in surface waters and can affect androgen receptor signaling pathways in various vertebrate species. These compounds, even at low concentrations, can cause changes in endocrine function, impacting gonadal stage and leading to masculinization of females. They can greatly skew sex ratios and impact fertility and fecundity, highlighting the need for further research to fully assess ecosystem-level risks (Ankley et al., 2018).

Properties

IUPAC Name

[2-(11,17-dihydroxy-10,13-dimethyl-3-oxo-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H34O6/c1-13(24)29-12-19(27)23(28)9-7-17-16-5-4-14-10-15(25)6-8-21(14,2)20(16)18(26)11-22(17,23)3/h14,16-18,20,26,28H,4-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWCPGWRDUCWIIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(=O)C1(CCC2C1(CC(C3C2CCC4C3(CCC(=O)C4)C)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H34O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70960501
Record name 11,17-Dihydroxy-3,20-dioxopregnan-21-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70960501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

406.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4004-68-6
Record name Hydrallostane 21-acetate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15479
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 11,17-Dihydroxy-3,20-dioxopregnan-21-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70960501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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